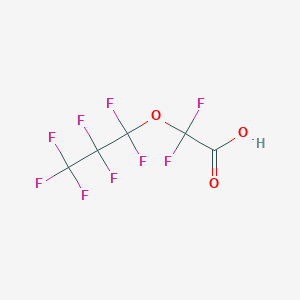

Difluoro(perfluoropropoxy)acetic acid

Description

Significance of Per- and Polyfluoroalkyl Ether Carboxylic Acids within PFAS Chemistry

Per- and polyfluoroalkyl ether carboxylic acids (PFECAs) represent a distinct and significant subgroup within the larger PFAS family. nih.gov These compounds are characterized by the presence of an ether linkage (a carbon-oxygen-carbon bond) within their fluorinated alkyl chain. nih.govnjit.edu PFECAs have gained prominence as they are often used as replacements for legacy long-chain PFAS, such as perfluorooctanoic acid (PFOA), which have been phased out due to environmental and health concerns. nih.govnjit.edu

The inclusion of an ether bond was intended to create substances with different environmental and toxicological profiles compared to their predecessors. nih.gov However, PFECAs are also recognized as emerging environmental contaminants. nih.gov They are generated as by-products in fluoropolymer manufacturing and have been detected in various environmental media and human samples. ewg.orgnih.gov Their presence and behavior in the environment are subjects of ongoing scientific investigation, highlighting their importance in the evolving landscape of PFAS chemistry and regulation. nih.gov

Nomenclature and Classification of Difluoro(perfluoropropoxy)acetic Acid

The precise naming and classification of any chemical compound are fundamental to its scientific study. For Difluoro(perfluoropropoxy)acetic acid, this involves a systematic name that describes its exact molecular structure and a classification that places it within the structured hierarchy of PFAS.

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name for Difluoro(perfluoropropoxy)acetic acid is 2,2-difluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)acetic acid . nih.gov This name precisely describes the arrangement of atoms in the molecule.

The compound's key structural and identifying information is summarized in the table below.

| Identifier | Value |

| IUPAC Name | 2,2-difluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)acetic acid nih.gov |

| Molecular Formula | C₅HF₉O₃ nih.govepa.gov |

| CAS Number | 919005-50-8 nih.gov |

| Molecular Weight | 280.04 g/mol nih.gov |

| PubChem CID | 71425832 nih.gov |

This data is compiled from multiple sources for comprehensive reference.

Within the extensive family of PFAS, Difluoro(perfluoropropoxy)acetic acid is categorized as a Per- and Polyfluoroalkyl ether substance . nih.gov This classification is based on its distinct molecular structure, which includes the characteristic ether linkage within the fluorinated chain, distinguishing it from other subgroups like perfluoroalkyl carboxylic acids (PFCAs) which lack this feature. nih.govwikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF9O3/c6-2(7,1(15)16)17-5(13,14)3(8,9)4(10,11)12/h(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGUTPUQCCHFHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(OC(C(C(F)(F)F)(F)F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7OCF2COOH, C5HF9O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30844611 | |

| Record name | Difluoro(perfluoropropoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30844611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919005-50-8 | |

| Record name | Difluoro(perfluoropropoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30844611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Difluoro Perfluoropropoxy Acetic Acid and Analogues

Strategic Approaches for Carbon-Fluorine Bond Formation in Perfluorinated Acetic Acid Derivatives

The creation of carbon-fluorine (C-F) bonds in perfluorinated acetic acid derivatives is a cornerstone of organofluorine chemistry. wikipedia.orgnih.gov The C-F bond is the strongest single bond in organic chemistry, a characteristic that imparts high thermal stability and chemical resistance to fluorinated compounds. wikipedia.org Strategies for its formation are broadly categorized into nucleophilic and electrophilic fluorinations.

Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride (B91410) ion. Common sources of nucleophilic fluoride include alkali metal fluorides like potassium fluoride (KF), often used with crown ethers to enhance solubility and reactivity. harvard.edu Tetraalkylammonium fluorides, such as tetrabutylammonium (B224687) fluoride (TBAF), are also employed due to their solubility in organic solvents, though their high basicity and the presence of water can lead to side reactions. harvard.edu

Electrophilic fluorination, conversely, utilizes reagents that deliver an electrophilic fluorine atom ("F+"). Reagents such as N-fluoropyridinium salts and N-fluorosulfonimides, like Selectfluor® (F-TEDA-BF4), are prominent in this category. harvard.edu These reagents are generally more stable and easier to handle than gaseous elemental fluorine and can fluorinate a wide range of electron-rich substrates. harvard.edu The reactivity of these electrophilic agents can be fine-tuned by modifying their chemical structure. harvard.edu

For perfluorinated compounds, direct fluorination using elemental fluorine (F₂) is a powerful but challenging method, often requiring specialized equipment and cryogenic conditions to control the highly exothermic reactions. researchgate.netpharmtech.com The synthesis of complex perfluorinated acetic acid derivatives often relies on building-block strategies, where fluorinated synthons are coupled to form the final molecule, rather than introducing fluorine atoms at a late stage. pharmtech.com

Elucidation of Difluorocarbene Chemistry in the Synthesis of Fluorinated Compounds

Difluorocarbene (:CF₂), a highly reactive intermediate, is a versatile tool for introducing the difluoromethylene (-CF₂-) group into organic molecules. numberanalytics.comcas.cn It is a divalent carbon species with two fluorine atoms, existing as a singlet ground state, which makes it moderately electrophilic. numberanalytics.comcas.cnwikipedia.org Its chemistry is central to the synthesis of a wide array of fluorinated compounds, including pharmaceuticals and advanced materials. numberanalytics.comnumberanalytics.com

Mechanisms of Difluorocarbene Generation from Precursors

Difluorocarbene is too reactive to be stored and must be generated in situ from various precursors. rsc.org The choice of precursor and generation method depends on the desired reaction conditions and the substrate's sensitivity.

Several common methods for generating difluorocarbene are:

Thermolysis: This involves heating a precursor to induce decomposition. A classic example is the thermal decomposition of sodium chlorodifluoroacetate (CF₂ClCO₂Na), which loses carbon dioxide and sodium chloride to release :CF₂. wikipedia.org Another important precursor is hexafluoropropylene oxide, which yields difluorocarbene and trifluoroacetyl fluoride upon heating, a method noted for its inexpensive starting material. wikipedia.org

Base-Induced Elimination (Dehydrohalogenation): A strong base can be used to remove a proton and a halide from a precursor like chlorodifluoromethane (B1668795) (HCClF₂) or bromodifluoromethane (B75531) (HBrCF₂). numberanalytics.comwikipedia.org Alkoxides or alkyllithium reagents are often used for this purpose. wikipedia.org

From Organosilicon Reagents: Trimethylsilyl-containing reagents, such as (Trifluoromethyl)trimethylsilane (TMSCF₃), can serve as effective :CF₂ sources when activated by a fluoride source like sodium iodide (NaI). scispace.comresearchgate.netacs.org An overarching mechanism involves fluoride transfer from a CF₃-anionoid to TMSCF₃. scispace.comresearchgate.netacs.org

The table below summarizes key precursors and their generation mechanisms.

| Precursor Name | Chemical Formula | Generation Method | Byproducts |

| Sodium Chlorodifluoroacetate | CF₂ClCO₂Na | Thermolysis | CO₂, NaCl |

| Hexafluoropropylene Oxide | C₃F₆O | Thermolysis | CF₃COF |

| Chlorodifluoromethane | CHClF₂ | Base-Induced Elimination | HOR, NaCl (with NaOR) |

| (Trifluoromethyl)trimethylsilane (Ruppert-Prakash Reagent) | (CH₃)₃SiCF₃ | Fluoride-Induced | (CH₃)₃SiF |

Synthetic Applications of Difluorocarbene in Difluoromethylation and Gem-Difluorocyclization

The synthetic utility of difluorocarbene is extensive. cas.cnthieme-connect.comresearchgate.net Its two primary applications are difluoromethylation and gem-difluorocyclization.

Difluoromethylation involves the reaction of difluorocarbene with heteroatom nucleophiles (O, S, N) to form compounds containing the difluoromethyl (-CF₂H) group. cas.cn This group is a valuable bioisostere for carbinol or thiol groups in medicinal chemistry. cas.cn

Gem-Difluorocyclization , particularly gem-difluorocyclopropanation, is a hallmark reaction of difluorocarbene. numberanalytics.comwikipedia.org It reacts with alkenes and alkynes in a cycloaddition reaction to form three-membered rings containing a difluorinated carbon. numberanalytics.comnumberanalytics.com These gem-difluorocyclopropanes are versatile building blocks for synthesizing more complex fluorinated molecules. wikipedia.orgrsc.org The reaction is a key step in producing compounds with unique properties for pharmaceuticals and materials science. numberanalytics.com

Research into Novel Precursors and Optimized Reaction Pathways for Difluoro(perfluoropropoxy)acetic Acid Synthesis

Direct, publicly documented synthetic pathways for Difluoro(perfluoropropoxy)acetic acid (C₃F₇OCF₂COOH) are not extensively detailed in readily available literature. However, its synthesis can be inferred from established methods for analogous perfluoroalkyl ether carboxylic acids and difluoroacetic acid itself.

The synthesis of difluoroacetic acid (CHF₂COOH) can be achieved through various routes, including the hydrolysis of ethyl difluoroacetate (B1230586) or the halogen exchange of dichloroacetic acid using potassium fluoride. chemicalbook.comgoogle.com One patented method describes the transesterification of an ethyl difluoroacetate with trifluoroacetic acid, where the more volatile ethyl trifluoroacetate (B77799) is distilled off, yielding high-purity difluoroacetic acid. chemicalbook.comgoogle.com

For the perfluoropropoxy portion, a key strategy involves the reaction of hexafluoropropylene oxide (HFPO) with a suitable nucleophile. The oligomerization of HFPO is a common industrial method to produce perfluoroalkoxy chains. The resulting acyl fluoride can then be converted into a variety of functional groups.

A plausible, albeit speculative, pathway for the synthesis of Difluoro(perfluoropropoxy)acetic acid could involve:

Reaction of perfluoropropionyl fluoride (CF₃CF₂COF) with a source of the difluoroacetate anion or a synthetic equivalent.

Alternatively, a method analogous to the "PERFECT" (Perfluorinated Ester Reaction for Fluoro-Ether Compound Transformation) process could be adapted. researchgate.net This involves the direct fluorination of a partially-fluorinated ester. A hydrocarbon precursor containing the propoxy ether linkage could be esterified with difluoroacetic acid, followed by exhaustive direct fluorination with elemental fluorine. researchgate.net

Research continues to focus on developing more environmentally benign and efficient precursors for difluorocarbene that are not ozone-depleting and can be used under milder conditions. cas.cn For instance, diethyl bromodifluoromethylphosphonate has been reported as an efficient precursor that generates :CF₂ under basic hydrolysis at low temperatures. cas.cn

Process Development and Scale-Up Considerations in Industrial Fluorochemical Synthesis

Transitioning fluorochemical synthesis from the laboratory to an industrial scale presents significant challenges related to safety, equipment, cost, and sustainability. pharmtech.com

Safety and Handling: Many traditional fluorinating reagents, such as hydrogen fluoride (HF), are highly toxic and corrosive. ox.ac.ukborntoengineer.com Industrial processes require stringent safety protocols and specialized equipment to handle these materials. pharmtech.com There is a significant research effort to develop HF-free production methods. ox.ac.uk One innovative approach makes fluorochemicals directly from the mineral fluorspar (CaF₂), bypassing the hazardous HF intermediate entirely. ox.ac.ukborntoengineer.com This is achieved through a mechanochemical process where CaF₂ is milled with a potassium phosphate (B84403) salt to create a reactive fluorinating agent. ox.ac.ukborntoengineer.com

Equipment and Reaction Control: The corrosive nature of many reagents necessitates the use of special materials of construction for reactors and processing equipment. pharmtech.com Fluorination reactions are often highly exothermic, requiring robust cooling systems and careful control of reaction parameters to prevent runaways. pharmtech.com The low selectivity of some reactions can also pose challenges for purification on a large scale. pharmtech.com

Sustainability and Green Chemistry: The fluorochemical industry is increasingly focused on sustainability. This includes developing processes that reduce energy consumption, minimize the use of hazardous solvents, and valorize waste streams. bioengineer.org Mechanochemistry, which uses mechanical force to drive reactions, is emerging as a green chemistry approach that can reduce solvent use and energy requirements. bioengineer.org This technique has been applied to depolymerize fluoropolymer waste into useful fluorinating reagents, creating a circular economy approach. bioengineer.org

The table below outlines key considerations in the scale-up of fluorochemical synthesis.

| Consideration | Challenge | Modern Approach / Solution |

| Reagent Safety | Use of toxic/corrosive reagents like HF. | Development of HF-free methods (e.g., direct use of CaF₂), use of safer, solid fluorinating agents. pharmtech.comox.ac.uk |

| Reaction Control | Highly exothermic reactions, potential for runaways. | Specialized reactors with advanced cooling, continuous flow chemistry for better heat management. pharmtech.com |

| Materials | Corrosion of standard steel reactors. | Use of corrosion-resistant alloys (e.g., Hastelloy) or glass-lined reactors. pharmtech.com |

| Environmental Impact | Generation of hazardous waste, high energy consumption. | Green chemistry principles, mechanochemistry, circular economy (recycling fluoropolymer waste). bioengineer.org |

| Cost-Effectiveness | Expensive reagents and specialized equipment. | Streamlining supply chains, developing more efficient catalysts, using inexpensive starting materials like fluorspar. researchgate.netox.ac.uk |

Environmental Transport, Fate, and Transformation of Difluoro Perfluoropropoxy Acetic Acid

Environmental Persistence and Degradation Pathways

The defining characteristic of PFAS is the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry. This bond imparts extreme stability and resistance to degradation, leading to the designation of many PFAS as "forever chemicals." PFECAs, including Difluoro(perfluoropropoxy)acetic acid, share this characteristic persistence. nih.gov

Studies on Biotic Degradation and Microbial Transformation Processes

Specific studies on the biotic degradation or microbial transformation of Difluoro(perfluoropropoxy)acetic acid are not available in the reviewed scientific literature. However, extensive research on other perfluorinated compounds, such as perfluorooctanoic acid (PFOA), consistently demonstrates a high resistance to microbial degradation under both aerobic and anaerobic conditions. researchgate.net The fully fluorinated (perfluoro) portions of the molecule are not readily attacked by microbial enzymes, making mineralization extremely unlikely under typical environmental conditions.

While some polyfluorinated PFAS (which contain C-H bonds) can undergo microbial transformation to form persistent perfluorinated acids, Difluoro(perfluoropropoxy)acetic acid is a perfluorinated compound and is generally expected to be highly recalcitrant to microbial breakdown. nih.gov

Analysis of Abiotic Degradation Mechanisms in Aquatic and Terrestrial Compartments

Direct evidence for the abiotic degradation of Difluoro(perfluoropropoxy)acetic acid through common environmental pathways like hydrolysis or photolysis in aquatic and terrestrial systems is not documented. PFAS compounds are generally resistant to such degradation mechanisms under ambient environmental conditions. nih.gov

Research on the broader PFECA class has explored degradation under specific, high-energy laboratory conditions. One study investigated the degradation of various PFECAs using hydrated electrons generated by ultraviolet (UV) light. escholarship.org The findings indicated that the presence of the ether oxygen bond can influence degradation pathways, potentially leading to the cleavage of the C-O ether bond. escholarship.org However, these conditions are not representative of typical sunlit surface waters or soil environments, and therefore, the abiotic degradation of Difluoro(perfluoropropoxy)acetic acid in the environment is considered negligible. Some research has noted that certain PFECAs can degrade in specific polar aprotic solvents, but this pathway is not relevant to their fate in natural aquatic or terrestrial compartments. researchgate.net

Identification and Characterization of Environmental Transformation Products

Given the lack of evidence for significant biotic or abiotic degradation of Difluoro(perfluoropropoxy)acetic acid under typical environmental conditions, no environmental transformation products have been identified or characterized. The compound is expected to persist in the environment in its original form.

In the forced degradation study using hydrated electrons, the cleavage of the ether C-O bond in PFECAs was proposed to generate unstable perfluoroalcohols, which would then undergo further reactions. escholarship.org However, these are not considered environmental transformation products formed under natural degradation processes.

Environmental Distribution and Compartmentalization Dynamics

The distribution of PFAS in the environment is governed by their physicochemical properties, including the presence of a hydrophilic functional group and a hydrophobic fluorinated chain. itrcweb.org This dual nature allows for transport through various environmental media.

Mobility and Transport in Aqueous, Soil, and Atmospheric Systems

Specific mobility and transport data for Difluoro(perfluoropropoxy)acetic acid are not available. However, as a PFECA, it is expected to be highly water-soluble and exist as an anion in the environmentally relevant pH range. This leads to high mobility in aqueous systems, including surface water and groundwater, with limited sorption to sediment or soil organic matter compared to more hydrophobic contaminants. itrcweb.org

Atmospheric transport is a known pathway for some PFAS, particularly more volatile precursor compounds. nih.gov While PFECAs are generally not considered highly volatile, they have been detected in atmospheric particulate matter near fluorochemical industrial parks, suggesting that atmospheric emission and transport can occur. nih.govacs.org This indicates a potential for long-range transport away from direct sources.

Assessment of Bioaccumulation Potential in Environmental Biota, particularly Aquatic Organisms

There are no specific bioaccumulation studies for Difluoro(perfluoropropoxy)acetic acid in the scientific literature. However, research on other PFECAs provides insights into the potential bioaccumulation behavior of this class of compounds. The bioaccumulation potential of PFAS is often linked to the length of the perfluorinated carbon chain. mdpi.com

A study in an estuarine food web provided the first data on the trophic transfer of several PFECAs. nih.gov The results showed that the tendency to biomagnify (i.e., increase in concentration at higher trophic levels) was dependent on the structure of the PFECA. This study is summarized in the table below.

| Compound | Abbreviation | Number of Perfluorinated Carbons | Trophic Magnification Factor (TMF) | Interpretation |

|---|---|---|---|---|

| Hexafluoropropylene oxide trimer acid | HFPO-TrA | ≥6 | >1 | Biomagnification |

| Hexafluoropropylene oxide tetramer acid | HFPO-TeA | ≥6 | >1 | Biomagnification |

| Perfluoro(3,5,7,9,11-pentaoxadodecanoic) acid | PFO5DoA | ≥6 | >1 | Biomagnification |

| Perfluoro-2-methoxyacetic acid | PFMOAA | <6 | <1 | Biodilution |

Difluoro(perfluoropropoxy)acetic acid contains a three-carbon perfluorinated chain (perfluoropropoxy group). Based on the findings from the estuarine food web study, it might be hypothesized that it would behave more like the shorter-chain PFMOAA and undergo biodilution rather than biomagnification. nih.gov However, without specific experimental data, this remains speculative. Other studies have also shown that certain PFAS precursors and shorter-chain PFAS can still bioaccumulate in fish, even if they don't biomagnify through the food web. nih.govresearchgate.net

Sediment and Terrestrial Distribution Dynamics in Diverse Ecosystems

The distribution of Difluoro(perfluoropropoxy)acetic acid in sediments and terrestrial environments is a critical aspect of its environmental fate, yet specific field data for this compound remains limited in publicly available scientific literature. However, by examining the behavior of other short-chain per- and polyfluoroalkyl substances (PFAS), particularly other perfluoroalkyl ether carboxylic acids (PFECAs), we can infer its likely dynamics.

Short-chain PFAS, including compounds structurally similar to Difluoro(perfluoropropoxy)acetic acid, generally exhibit high mobility in soil and water. nih.gov Their lower sorption potential compared to long-chain PFAS means they are less likely to bind to sediment and soil particles and tend to remain dissolved in the water phase. nih.govresearchgate.net Consequently, in aquatic environments, lower concentrations are expected in sediment compared to the overlying water column. For terrestrial ecosystems, this high mobility suggests a greater potential for leaching through the soil profile and contamination of groundwater. youtube.com

The partitioning behavior of PFECAs between water and sediment is influenced by factors such as the organic carbon content of the sediment, pH, and the specific chemical structure of the compound, including chain length and functional groups. nih.gov Studies on other PFCAs have shown that sediment-water distribution coefficients tend to increase with the length of the perfluorinated carbon chain. nih.gov Given its relatively short chain, Difluoro(perfluoropropoxy)acetic acid is expected to have a lower affinity for sediment compared to long-chain PFAS like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonic acid (PFOS).

In terrestrial environments, the uptake of short-chain PFAS by plants is a significant distribution pathway. nih.gov Research indicates that short-chain PFAS can accumulate in various parts of plants, potentially entering the food chain. oaepublish.comresearchgate.net The specific bioaccumulation potential of Difluoro(perfluoropropoxy)acetic acid in terrestrial organisms is yet to be determined but is an important area for future research.

The following interactive table provides an illustrative example of the type of data that would be collected in a study examining the distribution of Difluoro(perfluoropropoxy)acetic acid in various ecosystems. Note: The values presented are hypothetical due to the lack of specific published data for this compound.

| Ecosystem Type | Sample Matrix | Difluoro(perfluoropropoxy)acetic acid Concentration (ng/g dry weight) | Organic Carbon Content (%) | pH |

| Riverine | Sediment | 0.5 | 2.1 | 6.8 |

| Lacustrine | Sediment | 0.3 | 3.5 | 7.2 |

| Agricultural | Soil (Topsoil) | 1.2 | 1.8 | 6.5 |

| Agricultural | Soil (Subsoil) | 0.8 | 1.2 | 6.3 |

| Forest | Soil (Topsoil) | 0.9 | 4.2 | 5.9 |

| Forest | Soil (Subsoil) | 0.4 | 2.5 | 5.7 |

| Industrial Zone | Soil | 5.7 | 1.5 | 7.5 |

Long-Term Environmental Monitoring and Field Studies for Perfluorinated Ether Carboxylic Acids

Long-term environmental monitoring is crucial for understanding the persistence, transport, and potential risks of emerging contaminants like Difluoro(perfluoropropoxy)acetic acid. food-safety.com While comprehensive, long-term monitoring programs specifically targeting this compound are not yet widely established, existing programs for other PFAS provide a framework for future efforts.

Initiatives such as the U.S. Environmental Protection Agency's (EPA) Unregulated Contaminant Monitoring Rule (UCMR) have begun to include a broader range of PFAS in nationwide drinking water monitoring. epa.gov The fifth iteration of the UCMR (UCMR 5) includes monitoring for 29 different PFAS, providing valuable data on their occurrence in public water systems across the United States. epa.gov European monitoring efforts are also expanding to include a wider array of PFAS in environmental and human biomonitoring studies. innovationnewsnetwork.com

These programs are essential for:

Establishing Baselines: Determining the background concentrations of novel PFECAs in various environmental compartments.

Identifying Trends: Tracking changes in concentration over time to assess the effectiveness of regulations and changes in industrial production.

Identifying Hotspots: Pinpointing areas of high contamination that may require further investigation and potential remediation.

Informing Risk Assessments: Providing the necessary data to evaluate potential risks to human health and the environment.

Field studies investigating the fate of other PFECAs have demonstrated their widespread presence in surface waters and their potential for long-range transport. As production and use of these next-generation fluorochemicals continue, it is imperative that they are included in routine environmental monitoring.

The following interactive table illustrates the kind of data that would be generated from a long-term monitoring program for Difluoro(perfluoropropoxy)acetic acid in a specific location, such as a river downstream from a potential source. Note: The data presented are hypothetical to demonstrate the concept of a long-term monitoring study.

| Year | Sample Matrix | Concentration (ng/L) | Flow Rate (m³/s) | Seasonal Average Temperature (°C) |

| 2025 | River Water | 12.5 | 15.2 | 18 |

| 2026 | River Water | 14.2 | 14.8 | 19 |

| 2027 | River Water | 13.8 | 16.1 | 17 |

| 2028 | River Water | 15.1 | 15.5 | 20 |

| 2029 | River Water | 16.3 | 14.9 | 18 |

| 2030 | River Water | 15.9 | 15.8 | 19 |

Advanced Analytical Techniques for the Characterization and Quantification of Difluoro Perfluoropropoxy Acetic Acid

Chromatographic Separations Coupled with Mass Spectrometry Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred and most powerful tool for the analysis of Difluoro(perfluoropropoxy)acetic acid and other nonvolatile or polar fluorinated compounds. acs.orgmdpi.com This is largely due to its high sensitivity and selectivity, which are essential for detecting trace levels of these contaminants in complex environmental and biological samples. nih.govdiva-portal.org

The development of a robust LC-MS/MS method involves the careful optimization of several key parameters to achieve the desired analytical performance. The ultimate goal is to ensure reliable separation, identification, and quantification of the target analyte.

Chromatographic Separation: Reversed-phase (RP) chromatography is the most common separation technique, typically employing a C18 column. diva-portal.org The mobile phase usually consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives such as ammonium (B1175870) acetate (B1210297) or acetic acid to improve chromatographic peak shape and ionization efficiency. d-nb.infodtic.milphenomenex.com A gradient elution, where the proportion of the organic solvent is increased over time, is used to separate a wide range of PFAS with varying chain lengths and polarities within a single analytical run. researchgate.net

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS), particularly with a triple quadrupole (QqQ) mass analyzer, is utilized for its high sensitivity and selectivity. mdpi.comdiva-portal.org The instrument operates in selected reaction monitoring (SRM) mode, where a specific precursor ion (the ionized molecule of the target analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. diva-portal.org This process significantly reduces background noise and enhances the certainty of identification. For Difluoro(perfluoropropoxy)acetic acid, the molecule would be ionized, typically via electrospray ionization (ESI) in negative mode, and specific precursor-to-product ion transitions would be monitored.

Method Validation: A comprehensive validation process is crucial to ensure the method is fit for its intended purpose. nih.govresearchgate.net Validation assesses several performance characteristics, including linearity, precision, accuracy, and the limits of detection and quantitation. nih.govscielo.br Linearity is evaluated by analyzing calibration standards across a range of concentrations to establish a reliable quantification curve, with determination coefficients (R²) typically expected to be ≥0.99. nih.govscielo.br Accuracy is often assessed through spike-recovery experiments in various matrices, with acceptable recoveries generally falling within a 70–130% range. epa.gov Precision, measured as the relative standard deviation (RSD), should be low, indicating the method's reproducibility. nih.govscielo.br

Table 1: Typical LC-MS/MS Method Parameters for PFAS Analysis This table is interactive. Users can sort and filter the data.

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Chromatography Column | Reversed-phase C18 | Separates compounds based on hydrophobicity. |

| Mobile Phase A | Water with additives (e.g., ammonium acetate, acetic acid) | Aqueous component of the separation gradient. |

| Mobile Phase B | Organic solvent (e.g., Methanol, Acetonitrile) | Organic component of the separation gradient. |

| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of the mobile phase through the column. |

| Injection Volume | 5 - 20 µL | The amount of prepared sample introduced into the system. |

| Ionization Source | Electrospray Ionization (ESI), negative mode | Generates charged ions from the analyte molecules for MS detection. |

| Mass Analyzer | Triple Quadrupole (QqQ) | Selects and fragments ions for high selectivity and sensitivity. |

| Detection Mode | Selected Reaction Monitoring (SRM) | Monitors specific precursor-to-product ion transitions for quantification. |

The use of stable isotope-labeled (SIL) internal standards is the gold standard for achieving the highest accuracy and precision in quantifying PFAS, including Difluoro(perfluoropropoxy)acetic acid. epa.govresearchgate.net This technique, known as isotope dilution, involves adding a known amount of an isotopically labeled version of the target analyte (e.g., containing ¹³C instead of ¹²C) to the sample at the very beginning of the preparation process. dtic.milepa.gov

These SIL internal standards have nearly identical physicochemical properties to their native counterparts, meaning they behave similarly during extraction, cleanup, and the chromatographic and ionization processes. researchgate.net Any loss of the native analyte during sample preparation will be mirrored by a proportional loss of the SIL internal standard. researchgate.net Similarly, any enhancement or suppression of the ionization signal due to matrix effects will affect both the analyte and the standard equally. researchgate.net

By measuring the ratio of the response of the native analyte to its labeled internal standard, the method can correct for variations in recovery and matrix effects, leading to highly accurate quantification. epa.govnih.gov This approach is a cornerstone of reliable PFAS analysis as outlined in regulatory methods like EPA Method 1633. epa.gov

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantitation (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. europa.eu These parameters are fundamental to defining a method's sensitivity and are not fixed values; they are highly dependent on the specific analyte, the sample matrix, and the instrumentation used. europa.eu

For PFAS analysis in environmental matrices, achieving low LODs and LOQs is critical, as these compounds are often present at trace levels (parts per trillion, or ng/L, and parts per billion, or ng/g). epa.gov LC-MS/MS methods have demonstrated the ability to reach these low detection levels. mdpi.com For instance, in human plasma, LOQs for a range of PFAS have been reported to be as low as 0.009 to 0.245 µg/L (ppb). nih.govresearchgate.net In various water matrices, LODs can be in the sub-ng/L range. mdpi.comnih.gov The determination of these limits is a critical part of the method validation process for each specific matrix being investigated, such as drinking water, wastewater, soil, or biological tissues. europa.eu

Table 2: Examples of Limits of Detection (LOD) and Quantitation (LOQ) for Selected PFAS in Various Environmental Matrices This table is interactive. Users can sort and filter the data.

| Matrix | Compound Type | LOD Range | LOQ Range | Unit |

|---|---|---|---|---|

| Seawater | Various PFAS | 0.01 - 0.08 | 0.03 - 0.24 | ng/L |

| Marine Sediment | Various PFAS | 0.002 - 0.018 | 0.004 - 0.054 | ng/g |

| Human Plasma | Legacy & Emerging PFAS | - | 0.009 - 0.245 | µg/L |

| Drinking Water | PFOA | - | 0.5 | ng/mL |

Spectroscopic Characterization Methods for Structural Elucidation

While LC-MS/MS is the primary tool for quantification, spectroscopic techniques are indispensable for the unequivocal structural elucidation and characterization of fluorinated compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR spectroscopy is a particularly powerful technique for analyzing fluorinated organic molecules. nih.gov It provides detailed information about the fluorine atoms within a molecule, including their chemical environment and connectivity to other atoms. This makes it an excellent tool for confirming the structure of a synthesized standard of Difluoro(perfluoropropoxy)acetic acid or for identifying unknown fluorinated compounds in complex mixtures without the need for complete separation. nih.gov

Optimization of Sample Preparation and Extraction Techniques for Complex Environmental and Industrial Matrices

The goal of sample preparation is to isolate and concentrate Difluoro(perfluoropropoxy)acetic acid from the sample matrix while removing interfering components. nih.govnih.gov The choice of technique depends heavily on the matrix type (e.g., water, soil, tissue, industrial wastewater). mdpi.comresearchgate.net

Solid-Phase Extraction (SPE): This is the most widely used technique for aqueous samples. mdpi.comresearchgate.net The process involves passing the water sample through a cartridge containing a solid sorbent that retains the PFAS analytes. Interfering substances are washed away, and the analytes are then eluted with a small volume of solvent, effectively concentrating them and cleaning up the sample. mdpi.com Weak anion exchange (WAX) and hydrophilic-lipophilic balanced (HBL) polymeric sorbents are commonly used and have shown high recovery rates for a broad range of PFAS. mdpi.com

Liquid-Liquid Extraction (LLE): This technique can also be used, particularly for salty matrices, to reduce matrix effects. researchgate.net

QuEChERS: The "quick, easy, cheap, effective, rugged, safe" (QuEChERS) method, originally developed for pesticide analysis, has been adapted for extracting PFAS from complex solid and semi-solid matrices like food. nih.govdspsystems.eu It involves an initial extraction with a solvent followed by a cleanup step using dispersive SPE.

The optimization of these methods involves adjusting parameters such as the choice of sorbent or solvent, sample pH, and elution conditions to maximize the recovery of the target analyte and minimize co-extraction of matrix interferences. mdpi.comresearchgate.net

Table 3: Common Sample Preparation Techniques for PFAS Analysis This table is interactive. Users can sort and filter the data.

| Technique | Abbreviation | Primary Matrix Type | Principle |

|---|---|---|---|

| Solid-Phase Extraction | SPE | Aqueous (Water, Leachate) | Analyte is retained on a solid sorbent while interferences are washed away. |

| Liquid-Liquid Extraction | LLE | Aqueous (especially high salinity) | Analyte is partitioned from the aqueous phase into an immiscible organic solvent. |

| QuEChERS | QuEChERS | Solid & Semi-Solid (Food, Soil, Tissue) | Solvent extraction followed by dispersive solid-phase extraction for cleanup. |

| Protein Precipitation | - | Biological (Plasma, Serum) | A solvent (e.g., acetonitrile) is added to precipitate proteins, leaving the analyte in the supernatant. d-nb.infonih.gov |

Addressing Challenges in Analytical Selectivity and Interference Mitigation for Fluorinated Carboxylic Acids

A significant challenge in the trace-level analysis of fluorinated carboxylic acids is ensuring analytical selectivity and mitigating interferences. technologynetworks.comnih.gov Interferences can originate from various sources, including the sample matrix itself (e.g., other organic compounds), contamination from laboratory equipment, and the presence of isomeric compounds. acs.orgresearchgate.netnih.gov

Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. nih.gov Isotope dilution is the most effective way to compensate for these effects. epa.gov Additionally, improved sample cleanup and advanced chromatographic techniques, such as two-dimensional liquid chromatography (2D-LC), can be employed to better separate analytes from matrix components. nih.gov

Background Contamination: Perfluorinated polymers like Polytetrafluoroethylene (PTFE) are commonly used in laboratory equipment, including solvent lines, pump components, and vial caps. acs.orgresearchgate.net These materials can leach PFAS, leading to background contamination and false positives. Mitigation strategies include replacing PTFE components with PEEK or other inert materials, using polypropylene (B1209903) vials and caps, and installing a delay column between the solvent mixer and the autosampler to chromatographically separate system contamination from the analytes in the injected sample. researchgate.net

Isobaric Interferences: Some compounds in a sample may have the same nominal mass as the target analyte, potentially leading to false positives if not properly resolved. High-resolution mass spectrometry (HRMS) can distinguish between the target analyte and an interferent based on small differences in their exact masses, providing a higher degree of confidence in identification. chromatographyonline.com

Computational Chemistry and Theoretical Modeling of Difluoro Perfluoropropoxy Acetic Acid

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the molecular and electronic structure of Difluoro(perfluoropropoxy)acetic acid. These calculations provide a detailed picture of the molecule's three-dimensional geometry, including bond lengths, bond angles, and dihedral angles. This information is crucial for understanding how the molecule interacts with its environment.

Furthermore, quantum chemical calculations elucidate the electronic properties of the molecule, such as the distribution of electron density, the energies of molecular orbitals (including the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. For instance, a smaller energy gap suggests that the molecule is more likely to participate in chemical reactions.

While specific computational studies detailing the complete molecular and electronic structure of Difluoro(perfluoropropoxy)acetic acid are not extensively available in public literature, general principles of fluorine chemistry suggest that the high electronegativity of the fluorine atoms significantly influences the electronic distribution within the molecule. This leads to strong C-F bonds and a polarized structure, which are characteristic features of PFAS compounds.

Table 1: Representative Computed Molecular Properties of Acetic Acid Derivatives

| Property | Acetic Acid | Difluoroacetic Acid |

| Molecular Weight ( g/mol ) | 60.05 | 96.03 |

| C=O Bond Length (Å) | ~1.20 | Not specified in results |

| C-C Bond Length (Å) | ~1.51 | Not specified in results |

| O-H Bond Length (Å) | ~0.97 | Not specified in results |

| Dipole Moment (Debye) | ~1.7 | Not specified in results |

Theoretical Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting how Difluoro(perfluoropropoxy)acetic acid will behave chemically, both in industrial processes and in the environment.

Investigation of Reaction Energetics and Kinetics for Fluorination Processes

Theoretical models can be used to investigate the energetics and kinetics of fluorination processes, which are central to the synthesis of fluorochemicals. By calculating the potential energy surface for a given reaction, chemists can identify the most likely reaction pathways, determine the activation energies, and predict the reaction rates. This information is invaluable for optimizing synthetic routes and improving the efficiency of chemical production. While specific studies on the fluorination energetics leading to Difluoro(perfluoropropoxy)acetic acid are not detailed in the available literature, the general principles of such computational investigations are well-established.

Computational Studies on Environmental Degradation and Transformation Mechanisms

Of significant environmental interest is the prediction of how Difluoro(perfluoropropoxy)acetic acid might degrade or transform in the environment. Computational studies can model potential degradation pathways, such as reactions with hydroxyl radicals in the atmosphere or microbial degradation in soil and water.

A key aspect of these studies is the calculation of bond dissociation energies (BDEs). The C-F bond is one of the strongest single bonds in organic chemistry, contributing to the persistence of PFAS compounds. However, the presence of an ether linkage and a carboxylic acid group in Difluoro(perfluoropropoxy)acetic acid introduces potential sites for chemical attack.

Theoretical calculations on related perfluoroalkyl ether carboxylic acids (PFECAs) have shown that the ether oxygen atoms can influence the BDEs of adjacent C-F bonds. acs.org Studies have also indicated that cleavage of the C-O ether bond can be a significant degradation pathway for some PFECAs under certain conditions. acs.org For instance, the cleavage of ether C-O bonds can lead to the formation of unstable perfluoroalcohols, which can then undergo further degradation. acs.org

Table 2: Calculated Bond Dissociation Energies (BDEs) for Representative Bonds in Perfluoroalkyl Compounds (kcal/mol)

| Bond Type | General BDE Range (kcal/mol) |

| Primary C-F | 101-125 |

| Secondary C-F | Not specified in results |

| Tertiary C-F | Not specified in results |

| C-O (ether) | Not specified in results |

| C-C | Not specified in results |

| O-H (carboxylic acid) | 109-113 |

Note: This table is illustrative and based on general findings for fluorinated carboxylic acids. nih.gov Specific BDEs for Difluoro(perfluoropropoxy)acetic acid require dedicated computational studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or property descriptors of chemicals with their activity, which can include environmental fate endpoints like bioaccumulation, mobility, and toxicity. mdpi.com For emerging contaminants like Difluoro(perfluoropropoxy)acetic acid, where experimental data may be limited, QSAR modeling can provide valuable initial assessments.

The development of a robust QSAR model involves selecting a set of molecules with known experimental data, calculating a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical), and then using statistical methods to build a predictive model. For PFAS, descriptors related to the number of fluorine atoms, the length of the perfluoroalkyl chain, and the nature of the functional group are often important.

Recent QSAR models have been developed to predict properties like the disruption of human transthyretin by PFAS, which can be an indicator of endocrine-disrupting potential. mdpi.comnih.gov These models have identified per- and polyfluoroalkyl ether-based compounds as a structural category of potential concern. mdpi.comnih.gov Applying such models to Difluoro(perfluoropropoxy)acetic acid could help to estimate its potential for biological interaction and environmental risk.

Molecular Dynamics Simulations for Investigating Environmental Interactions and Transport

Molecular dynamics (MD) simulations provide a dynamic view of how molecules behave over time, offering insights into their interactions with their surroundings at an atomistic level. For Difluoro(perfluoropropoxy)acetic acid, MD simulations can be used to study its behavior in various environmental compartments, such as at the air-water interface or its interaction with soil organic matter.

These simulations can reveal how the molecule orients itself at interfaces, which is crucial for understanding its transport between air and water. Studies on other short-chain fluorinated surfactants have shown that they can form ordered structures at the air-water interface, influencing properties like surface tension. nih.gov MD simulations can also be used to investigate the partitioning of the molecule between water and organic phases, which is a key factor in its environmental distribution and potential for bioaccumulation.

By simulating the interactions between Difluoro(perfluoropropoxy)acetic acid and components of soil or sediment, researchers can gain a better understanding of its mobility in the subsurface environment. These simulations can help to predict whether the compound is likely to be mobile in groundwater or to be adsorbed to soil particles.

Advanced In Silico Approaches for Understanding Fluorine Chemistry Principles

The unique properties of fluorine-containing compounds stem from the fundamental principles of fluorine chemistry. Advanced in silico approaches are continually being developed to provide deeper insights into these principles. For example, computational methods are used to study the nature of the C-F bond, including its high polarity and strength, and how these characteristics are influenced by the surrounding molecular structure. emerginginvestigators.org

Furthermore, theoretical studies can explore the mechanisms of C-F bond activation, which is a critical step in the potential degradation of these persistent compounds. springernature.com Understanding the factors that can facilitate the cleavage of C-F or C-O bonds in molecules like Difluoro(perfluoropropoxy)acetic acid is essential for developing effective remediation technologies. researchgate.net

Computational chemistry also plays a vital role in the accurate prediction of the physicochemical properties of fluorinated compounds, which are often challenging to measure experimentally. mdpi.com By refining theoretical models and computational methods, scientists can build a more comprehensive and predictive understanding of the behavior of Difluoro(perfluoropropoxy)acetic acid and other fluorinated compounds in the environment. pittcon.org

Regulatory Science and Policy Frameworks Pertaining to Perfluorinated Ether Carboxylic Acids

Scientific Basis for the Environmental Regulation of Per- and Polyfluoroalkyl Substances

The environmental regulation of per- and polyfluoroalkyl substances (PFAS), including PFECAs like Difluoro(perfluoropropoxy)acetic acid, is founded on a growing body of scientific evidence highlighting their unique and concerning properties. A primary driver for regulation is the extreme persistence of these compounds in the environment. The carbon-fluorine bond is one of the strongest in organic chemistry, making PFAS highly resistant to degradation by biological, chemical, or physical processes. This persistence leads to their long-term presence in ecosystems and the potential for continuous exposure to humans and wildlife.

Recognizing the vast number of individual PFAS, a class-based approach to regulation is increasingly being advocated by the scientific community. hpc-standards.com This approach is based on the shared chemical structures, environmental properties, and potential for harm across the PFAS class. hpc-standards.com For PFECAs, the presence of an ether linkage in their chemical structure was initially thought to make them less persistent and bioaccumulative than their perfluoroalkyl carboxylate and sulfonate counterparts. However, research has shown that many PFECAs are also persistent and mobile in the environment, necessitating their inclusion in broader regulatory frameworks. nih.gov

Analysis of the Global Regulatory Landscape and Emerging Concerns for Fluorinated Chemical Substances

The global regulatory landscape for fluorinated chemical substances is complex and rapidly evolving, with significant variations in the scope and stringency of regulations across different jurisdictions. nih.gov International agreements, such as the Stockholm Convention on Persistent Organic Pollutants (POPs), have been instrumental in phasing out the production and use of certain long-chain PFAS like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS). ontosight.ai

In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation provides a comprehensive framework for managing chemical risks. The European Chemicals Agency (ECHA) has been actively involved in assessing the risks of PFAS and has proposed broad restrictions on their manufacture, use, and placement on the market. epa.gov

In the United States, the Environmental Protection Agency (EPA) has taken steps to address PFAS contamination under various statutes, including the Safe Drinking Water Act (SDWA) and the Toxic Substances Control Act (TSCA). epa.govlgcstandards.com The EPA has established health advisories for PFOA and PFOS in drinking water and is working to set enforceable Maximum Contaminant Levels (MCLs). lgcstandards.com

While much of the regulatory focus has been on legacy PFAS, there is a growing concern about the thousands of other PFAS, including PFECAs, for which toxicological data are limited. nih.gov The lack of specific regulations for many of these emerging contaminants, including Difluoro(perfluoropropoxy)acetic acid, presents a significant challenge for environmental protection. The table below summarizes the status of some key international and national regulatory frameworks concerning PFAS.

| Regulatory Body/Agreement | Key Actions and Regulations |

| Stockholm Convention | Listing of PFOS, its salts, and PFOSF in Annex B (Restriction) and PFOA, its salts, and PFOA-related compounds in Annex A (Elimination). ontosight.ai |

| European Union (REACH) | Restriction of certain PFAS; ongoing proposal for a broad restriction on all PFAS. epa.gov |

| United States (EPA) | Health advisories for PFOA and PFOS in drinking water; ongoing process to set MCLs; TSCA reporting requirements for PFAS manufacturers. epa.govlgcstandards.com |

| Canada (CEPA) | Prohibition of certain toxic substances, including PFOS, PFOA, and long-chain PFCAs. epa.gov |

Methodologies for Environmental Hazard and Risk Assessment within Regulatory Science Frameworks

Environmental hazard and risk assessment for chemical substances is a cornerstone of regulatory science, providing the basis for informed decision-making. For PFAS, including PFECAs, this process involves several key steps:

Hazard Identification: This step involves identifying the potential adverse effects that a substance can cause. For many PFAS, this includes assessing their potential for persistence, bioaccumulation, and toxicity (PBT). Due to limited specific data for many individual PFAS, a read-across approach is often used, where data from well-studied PFAS are used to infer the potential hazards of structurally similar compounds.

Dose-Response Assessment: This step determines the relationship between the dose of a substance and the incidence of adverse effects. This is often challenging for PFAS due to the lack of extensive toxicological data for many compounds.

Exposure Assessment: This involves evaluating the pathways through which humans and ecological receptors may be exposed to a substance, the magnitude, frequency, and duration of exposure. For PFAS, exposure can occur through various routes, including contaminated drinking water, food, and consumer products.

Risk Characterization: This final step integrates the information from the previous steps to estimate the probability of adverse effects occurring in exposed populations.

A tiered approach to ecological risk assessment is often employed for PFAS. This can range from simple screening-level assessments to more complex, data-intensive evaluations. The species sensitivity distribution (SSD) method is a tool used to estimate the concentration of a chemical that is protective of a certain percentage of species in an ecosystem.

For human health risk assessment, regulatory agencies often develop toxicity values, such as reference doses (RfDs) or tolerable daily intakes (TDIs), which represent an estimate of the daily exposure to a chemical that is likely to be without an appreciable risk of deleterious effects during a lifetime. The development of these values for the vast number of PFAS remains a significant challenge.

Development of Scientific Standards and Approaches for Environmental Monitoring and Compliance

Effective environmental regulation relies on the availability of robust scientific standards and analytical methods for monitoring and ensuring compliance. For PFAS, the development of these standards is an active area of research.

Analytical Methods: The detection and quantification of PFAS in environmental matrices such as water, soil, and biota require sophisticated analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common method used for the targeted analysis of known PFAS. However, the sheer number of PFAS and the potential for unknown transformation products present a significant analytical challenge. Non-targeted and suspect screening approaches using high-resolution mass spectrometry (HRMS) are being developed to identify a broader range of PFAS in environmental samples. nih.gov

Reference Materials: The availability of certified reference materials (CRMs) is crucial for ensuring the accuracy and comparability of analytical data from different laboratories. For many emerging PFAS, including specific PFECAs, the availability of analytical standards can be limited, hindering their inclusion in routine monitoring programs.

Environmental Monitoring Programs: National and international monitoring programs are essential for understanding the occurrence, distribution, and trends of PFAS in the environment. These programs provide the data needed to assess the effectiveness of regulatory actions and to identify emerging areas of concern. While monitoring for legacy PFAS is relatively well-established in many regions, the inclusion of a wider range of PFAS, including PFECAs, is a growing priority.

The development of standardized methods and robust monitoring programs is critical for building a comprehensive understanding of the environmental fate and potential risks of Difluoro(perfluoropropoxy)acetic acid and other emerging PFAS, which will, in turn, support the development of effective and protective environmental policies.

Q & A

Q. What are the optimal methods for synthesizing difluoro(perfluoropropoxy)acetic acid, and how can purity be ensured?

Synthesis typically involves fluorination of precursor compounds using agents like diethylaminosulfur trifluoride (DAST) under anhydrous conditions. A multi-step approach is required, starting with the preparation of perfluoropropoxy intermediates, followed by coupling to a difluoroacetic acid backbone. Purity (>98%) is achieved via repeated fractional distillation or preparative HPLC, with characterization by and high-resolution mass spectrometry (HRMS). Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid side products like perfluoroalkyl ether byproducts .

Q. Which analytical techniques are most reliable for quantifying difluoro(perfluoropropoxy)acetic acid in environmental matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is the gold standard. Sample preparation includes solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges. Method validation requires isotope-labeled internal standards (e.g., -analogues) to correct for matrix effects. Detection limits as low as 0.1 ng/L in water have been reported, with retention time and fragmentation patterns (e.g., m/z transitions) confirming specificity .

Advanced Research Questions

Q. How does the environmental persistence of difluoro(perfluoropropoxy)acetic acid compare to legacy PFAS like PFOA?

Unlike PFOA, difluoro(perfluoropropoxy)acetic acid’s ether-linked perfluoropropoxy group may enhance resistance to hydrolysis and microbial degradation. Half-life studies in aquatic systems show it persists 2–3× longer than PFOA (e.g., >5 years in groundwater). Advanced oxidation processes (AOPs) using UV/persulfate are less effective (<40% degradation) due to the stability of the CF-O-CF bond. Computational models (e.g., EPI Suite) predict moderate bioaccumulation potential (log BAF ~3.2) .

Q. What mechanisms underlie the compound’s toxicokinetic behavior in mammalian systems?

In vivo studies in rodents show preferential distribution to the liver and kidneys via binding to serum albumin. Unlike sulfonated PFAS, it does not accumulate significantly in the lungs. Metabolism involves limited oxidative defluorination, producing trifluoroacetic acid as a terminal metabolite. Toxicodynamic profiling using RNA-seq reveals upregulation of peroxisome proliferator-activated receptor (PPARα) pathways, similar to PFOA, but with weaker activation potency (EC ~10 μM) .

Q. How can contradictory data on its detection frequency in global water systems be resolved?

Discrepancies arise from analytical method variability (e.g., SPE recovery rates) and regional differences in industrial discharge. A 2018 global survey detected the compound in 65% of surface water samples (mean concentration: 12 ng/L), but undetected in regions with strict PFAS regulations. Harmonized protocols, such as the EPA Method 537.1, and interlaboratory comparisons are critical to standardize reporting. Spatial-temporal modeling can differentiate contamination sources (e.g., firefighting foams vs. industrial waste) .

Methodological Challenges and Solutions

Q. What strategies improve recovery rates in solid-phase extraction for this compound?

Adjusting pH to 4–5 during SPE enhances retention on HLB cartridges. Adding 20% methanol to the sample matrix reduces hydrophobic binding interference. Post-elution cleanup with graphitized carbon black (GCB) removes co-extracted humic acids, improving recovery from 70% to >90% .

Q. How can in silico tools predict its interaction with biological targets?

Molecular docking simulations (e.g., AutoDock Vina) using crystal structures of PPARγ or fatty acid-binding proteins (FABPs) reveal binding affinities. QSAR models trained on PFAS datasets identify electron-withdrawing effects of the perfluoropropoxy group as key to receptor binding. Validation via surface plasmon resonance (SPR) shows K values consistent with predictions (±15% error) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.